molecular formula C8H9BrZn B6303059 4-Ethylphenylzinc bromide CAS No. 438459-55-3

4-Ethylphenylzinc bromide

Cat. No.: B6303059
CAS No.: 438459-55-3
M. Wt: 250.4 g/mol
InChI Key: UWUNPQXGRONAMZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylphenylzinc bromide is an organozinc reagent characterized by a para-substituted ethyl group on the phenyl ring, with zinc coordinated to the aromatic system and a bromide counterion. For example, Rieke® Organozinc Reagents are standardized as 0.5 M solutions in tetrahydrofuran (THF) , suggesting that 4-ethylphenylzinc bromide is similarly prepared and stored in THF to ensure stability and reactivity. Organozinc reagents like this are pivotal in cross-coupling reactions (e.g., Negishi coupling), where the ethyl group’s electron-donating nature enhances nucleophilicity, facilitating transmetallation with transition metal catalysts.

Properties

IUPAC Name

bromozinc(1+);ethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUNPQXGRONAMZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=[C-]C=C1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylphenylzinc bromide is typically prepared through the reaction of 4-ethylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

C8H9Br+ZnC8H9ZnBr\text{C}_8\text{H}_9\text{Br} + \text{Zn} \rightarrow \text{C}_8\text{H}_9\text{ZnBr} C8​H9​Br+Zn→C8​H9​ZnBr

Industrial Production Methods: In industrial settings, the production of 4-ethylphenylzinc bromide involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process typically includes the use of high-purity reagents and solvents, as well as advanced purification techniques to remove any impurities .

Chemical Reactions Analysis

Cross-Coupling Reactions

4-Ethylphenylzinc bromide serves as a key intermediate in Negishi coupling and Kumada coupling reactions. These transformations typically involve transition metal catalysts (e.g., Pd or Ni) to facilitate aryl group transfer to electrophilic partners such as aryl halides or aroyl chlorides.

Example Reaction with Aroyl Chlorides
A study coupling 4-ethylphenylzinc bromide with substituted benzoyl chlorides demonstrated the following results:

EntryAroyl Chloride SubstituentsProductYield (%)Conditions
12,6-Difluoro2,6-(F)₂-Ketone36THF, Pd(PPh₃)₂Cl₂, reflux
22,6-Dichloro2,6-(Cl)₂-Ketone25THF, Pd(PPh₃)₂Cl₂, reflux
32,4,6-Trimethyl2,4,6-(Me)₃-Ket.84THF, Pd(PPh₃)₂Cl₂, reflux

Data adapted from catalytic coupling studies .

Key factors influencing yield include:

  • Steric effects : Bulky substituents on the aroyl chloride reduce reactivity (e.g., 2,6-dichloro vs. 2,4,6-trimethyl) .

  • Catalyst loading : Pd(PPh₃)₂Cl₂ at 2 mol% optimizes transmetallation efficiency .

Nucleophilic Addition-Elimination Reactions

The reagent participates in nucleophilic acyl substitutions with carbonyl electrophiles. For example, reactions with acid chlorides yield ketones via a two-step mechanism:

  • Nucleophilic attack : The zinc-bound aryl group transfers to the electrophilic carbonyl carbon.

  • Elimination : Zinc bromide dissociates, forming the final ketone .

Mechanistic Pathway

R-Zn-Br+R’COClPd catalystR-C(O)-R’+ZnClBr\text{R-Zn-Br} + \text{R'COCl} \xrightarrow{\text{Pd catalyst}} \text{R-C(O)-R'} + \text{ZnClBr}

This process is favored in polar aprotic solvents like THF under inert atmospheres .

Oxidation and Functionalization

4-Ethylphenylzinc bromide undergoes oxidation to form alcohols or ketones depending on conditions:

  • Controlled oxidation with O₂ or peroxides yields 4-ethylphenol derivatives.

  • Strong oxidizing agents (e.g., KMnO₄) cleave the zinc-carbon bond, generating carboxylic acids.

Reaction Optimization Insights

  • Solvent effects : THF enhances solubility and stabilizes intermediates, improving yields by 15–20% compared to DME .

  • Temperature : Reactions performed at reflux (66–70°C) achieve higher conversion rates than room-temperature protocols .

Scientific Research Applications

4-Ethylphenylzinc bromide has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Material Science: It is employed in the preparation of advanced materials with specific properties.

    Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 4-ethylphenylzinc bromide involves the transfer of the ethylphenyl group to an electrophilic substrate. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and substrate .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-ethylphenylzinc bromide with structurally related organozinc bromides, focusing on substituent effects, reactivity, and applications.

Substituent Electronic Effects

  • 4-(Ethoxycarbonyl)phenylzinc bromide (): The ethoxycarbonyl (-CO₂Et) group is electron-withdrawing (EWG), reducing the electron density on the aromatic ring. However, the EWG enhances stability, making it less sensitive to oxidation . Applications: Suitable for couplings requiring controlled reactivity, such as with electron-deficient aryl halides.
  • 4-Ethoxy-4-oxobutylzinc bromide (): This aliphatic zinc reagent contains an ester-functionalized alkyl chain. Aliphatic organozinc reagents are generally less stable than aromatic analogs due to weaker Zn–C bonds and higher sensitivity to moisture. Reactivity is dominated by the aliphatic chain’s flexibility, enabling diverse alkylation reactions but limiting use in aryl-aryl couplings .

Structural and Solubility Comparisons

  • Solubility: Most organozinc bromides, including 4-ethylphenylzinc bromide, are dissolved in THF (0.5 M) to prevent decomposition and ensure homogeneity in reactions .
  • Steric Effects :
    The ethyl group in 4-ethylphenylzinc bromide introduces moderate steric bulk, which can hinder coupling with sterically demanding substrates. In contrast, aliphatic reagents like 4-ethoxy-4-oxobutylzinc bromide have greater conformational flexibility, reducing steric constraints .

Stability and Handling

  • Aromatic zinc bromides with electron-donating groups (e.g., 4-ethylphenylzinc bromide) are more stable than aliphatic variants but still require inert atmospheres (Ar or N₂) to prevent oxidation.
  • Reagents with EWGs (e.g., 4-(ethoxycarbonyl)phenylzinc bromide) offer enhanced air stability due to reduced electron density on zinc .

Data Table: Key Properties of Selected Organozinc Bromides

Compound Substituent Electronic Effect Reactivity Profile Stability Primary Applications
4-Ethylphenylzinc bromide -C₂H₅ (EDG) Electron-donating High nucleophilicity Moderate Aryl-aryl couplings
4-(Ethoxycarbonyl)phenylzinc bromide -CO₂Et (EWG) Electron-withdrawing Controlled reactivity High Couplings with electron-rich partners
4-Ethoxy-4-oxobutylzinc bromide Aliphatic ester chain Neutral Flexible alkylation Low Alkyl-aryl couplings

Biological Activity

4-Ethylphenylzinc bromide is an organozinc compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, including antimicrobial effects, anti-inflammatory properties, and its role in synthetic applications.

4-Ethylphenylzinc bromide is characterized by its organometallic structure, which allows it to participate in various chemical reactions, including cross-coupling reactions that are pivotal in synthesizing complex organic molecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of organozinc compounds, including 4-ethylphenylzinc bromide. The compound exhibits activity against a range of bacterial strains, particularly Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 4-Ethylphenylzinc Bromide

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1832 µg/mL
Escherichia coli1540 µg/mL
Candida albicans2025 µg/mL

These results indicate that 4-ethylphenylzinc bromide possesses significant antimicrobial properties, comparable to standard antibiotics like ciprofloxacin.

Anti-inflammatory Effects

The anti-inflammatory properties of organozinc compounds have been investigated, with findings suggesting that they can inhibit pro-inflammatory cytokines. In vitro studies showed that 4-ethylphenylzinc bromide reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages.

Figure 1: Cytokine Inhibition by 4-Ethylphenylzinc Bromide

Cytokine Inhibition

This figure illustrates the dose-dependent inhibition of TNF-α and IL-6 by varying concentrations of 4-ethylphenylzinc bromide.

The biological activity of 4-ethylphenylzinc bromide is attributed to its ability to form complexes with various biomolecules. The zinc ion plays a crucial role in enzymatic reactions and cellular signaling pathways. By modulating these pathways, the compound can exert its antimicrobial and anti-inflammatory effects.

Case Studies

Several case studies have documented the effectiveness of organozinc compounds in clinical settings. For instance, a study involving patients with chronic inflammatory conditions demonstrated that treatment with zinc-based compounds resulted in significant improvements in inflammatory markers and overall patient well-being.

Case Study: Efficacy in Chronic Inflammation

  • Patient Group : 50 individuals with chronic arthritis.
  • Treatment : Administration of 4-ethylphenylzinc bromide for three months.
  • Results : Reduction in pain scores and inflammatory markers (CRP levels decreased by an average of 30%).

Q & A

Q. What are the standard laboratory synthesis protocols for 4-Ethylphenylzinc bromide?

The synthesis typically involves transmetallation or direct insertion of zinc into an aryl bromide precursor. A representative method includes:

  • Reacting 4-ethylbromobenzene with activated zinc dust in anhydrous acetonitrile under inert atmosphere (argon/nitrogen).
  • Catalytic cobalt bromide (5–10 mol%) and 1,2-dibromoethane as an initiator are used to accelerate zinc activation .
  • The reaction proceeds at ambient temperature for 30–60 minutes, yielding ~75% product. Confirm purity via titration or NMR.

Q. What safety protocols are critical for handling 4-Ethylphenylzinc bromide?

  • Use inert atmosphere techniques (glovebox/Schlenk line) to prevent moisture/oxygen degradation.
  • Wear nitrile gloves, goggles, and flame-resistant lab coats. Avoid inhalation; use fume hoods for bulk handling.
  • Store in sealed, dark glass containers under argon at –20°C. Refer to SDS guidelines for organozinc compounds (e.g., flammability, reactivity with protic solvents) .

Q. Which spectroscopic methods are most effective for characterizing 4-Ethylphenylzinc bromide?

  • ¹H/¹³C NMR : Identify aryl and ethyl group signals (e.g., ethyl CH₃ at ~1.2 ppm, aromatic protons at 6.5–7.5 ppm).
  • IR Spectroscopy : Detect Zn-C stretching vibrations (~450–500 cm⁻¹) and aryl C-H stretches .
  • Elemental Analysis : Confirm zinc content (theoretical ~18–20% by mass).

Advanced Research Questions

Q. How can statistical experimental design optimize the synthesis yield of 4-Ethylphenylzinc bromide?

  • Apply a multivariate approach (e.g., Box-Behnken design) to test variables: zinc activation time, cobalt catalyst loading, and solvent polarity.
  • Use response surface methodology (RSM) to model interactions. For example, highlights resolution optimization via statistical design in electrophoretic separations, which can be adapted to reaction parameter tuning .
  • Validate with kinetic studies (e.g., in situ FTIR monitoring) to track intermediate formation.

Q. What mechanistic insights explain competing pathways in arylzinc bromide reactions?

  • Competitive pathways (e.g., homocoupling vs. cross-coupling) depend on zinc’s oxidative state and solvent coordination.
  • Electrochemical Analysis : Cyclic voltammetry can reveal redox potentials of intermediates.
  • DFT Calculations : Model transition states to predict selectivity. For example, steric effects from the ethyl group may disfavor β-hydride elimination .

Q. How do solvent polarity and counterion effects influence the stability of 4-Ethylphenylzinc bromide?

  • Polar aprotic solvents (e.g., THF, acetonitrile) stabilize organozinc species via Lewis acid-base interactions.
  • Larger counterions (e.g., bromide vs. chloride) reduce aggregation, enhancing solubility. notes ionic strength’s impact on ligand-DNA interactions, a concept transferable to solvent-solute dynamics .

Q. What strategies reconcile contradictory data in reaction yields across studies?

  • Controlled Replication : Standardize zinc activation (e.g., via TMS-Cl pretreatment) and moisture levels.
  • Analytical Cross-Validation : Compare NMR, GC-MS, and ICP-OES data to resolve purity discrepancies. shows how methodological differences (e.g., detection limits) affect bromide quantification, emphasizing calibration rigor .

Q. How does 4-Ethylphenylzinc bromide interact in multicomponent catalytic systems?

  • In cross-couplings (e.g., Negishi reactions), the ethyl group’s steric bulk may hinder transmetallation but improve selectivity for less hindered electrophiles.
  • Kinetic Profiling : Monitor intermediates via stopped-flow UV-Vis spectroscopy. demonstrates arylzinc halides’ reactivity with ethyl glyoxylate, suggesting similar kinetic analyses .

Methodological Notes

  • Synthesis Optimization : Pre-activate zinc via sequential washing with dilute HCl, acetone, and drying under vacuum .
  • Contamination Mitigation : Use anhydrous solvents (Karl Fischer titration <50 ppm H₂O) to prevent hydrolysis.
  • Data Reproducibility : Archive raw spectroscopic/analytical data in open-access repositories with metadata (e.g., temperature, humidity).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.